molecular formula C11H10INO2S B255728 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide

3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide

Cat. No. B255728
M. Wt: 347.17 g/mol
InChI Key: RJRDTFZUEPMPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in research. This compound is commonly used in the field of medicinal chemistry and drug discovery due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an effect on pH regulation. Inhibition of histone deacetylase can lead to changes in gene expression, which can have various physiological effects. Inhibition of proteasome can lead to the accumulation of damaged proteins, which can have an effect on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the physiological effects of enzyme inhibition. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure that the compound is used at a safe concentration.

Future Directions

There are several future directions for the use of 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases such as cancer and inflammation. Another potential application is in the study of enzyme function and regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide is a valuable compound for scientific research due to its potent inhibitory activity against various enzymes. This compound has potential applications in drug discovery and medicinal chemistry, as well as in the study of enzyme function and regulation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide involves the reaction of 3-iodobenzoyl chloride with 2-oxotetrahydrothiophene in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively used in scientific research due to its potential applications in drug discovery and medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and proteasome. It has also been shown to have anti-inflammatory and anti-cancer properties.

properties

Product Name

3-iodo-N-(2-oxotetrahydro-3-thienyl)benzamide

Molecular Formula

C11H10INO2S

Molecular Weight

347.17 g/mol

IUPAC Name

3-iodo-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14)

InChI Key

RJRDTFZUEPMPCF-UHFFFAOYSA-N

SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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